
2,6-Dimethylphenol
Overview
Description
2,6-Dimethylphenol, also known as 2,6-xylenol, is an organic compound with the molecular formula C₈H₁₀O. It is one of the six isomers of dimethylphenol and is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 6 positions, along with a hydroxyl group at the 1 position. This compound is a colorless crystalline solid with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenol can be synthesized through the methylation of phenol using methanol in the presence of a solid acid catalyst. The reaction is typically carried out at elevated temperatures in the gas phase. The process can be represented by the following chemical equation:
C6H5OH+2CH3OH→(CH3)2C6H3OH+2H2O
The reaction is exothermic and requires careful control of temperature and reactant flow rates to achieve high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound is produced using a fluidized bed reactor with an iron-chromium mixed oxide catalyst. The process involves the circulation of o-cresol to enhance the selectivity and yield of this compound. The optimal reaction conditions include a temperature range of 350-380°C and a molar ratio of o-cresol to phenol greater than 0.48. This method achieves a phenol conversion rate of over 90% and a selectivity of more than 85% for this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylbenzoquinone.
Nitration: Reaction with nitric acid produces 4-nitro-2,6-dimethylphenol.
Halogenation: Chlorination or bromination can occur at the methyl groups or the aromatic ring.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Nitration: Uses concentrated nitric acid and sulfuric acid as a catalyst.
Halogenation: Employs halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Esterification: Carried out using carboxylic acids and acid catalysts like sulfuric acid.
Major Products:
Oxidation: 2,6-Dimethylbenzoquinone.
Nitration: 4-Nitro-2,6-dimethylphenol.
Halogenation: Various halogenated derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
Polymer Production
2,6-Dimethylphenol as a Precursor for Polyphenylene Oxide
One of the primary applications of 2,6-DMP is in the synthesis of polyphenylene oxide (PPO), a high-performance thermoplastic used in electrical and electronic applications due to its excellent thermal stability and electrical insulating properties. The synthesis process typically involves the oxidative coupling of phenolic compounds, including 2,6-DMP. The compound serves as a starting material that reacts to form PPO through a series of polymerization steps .
Biodegradation and Bioremediation
Microbial Degradation Studies
Recent studies have focused on the biodegradation of 2,6-DMP by various microbial strains. For instance, research has identified specific genes in M. neoaurum that are responsible for the initial steps of 2,6-DMP catabolism. These findings are crucial for developing bioremediation strategies to address environmental contamination caused by phenolic compounds . The enzymes involved in this pathway also show potential for synthesizing vitamin E through the transformation of related compounds .
Chemical Synthesis and Catalysis
Role in Organic Reactions
2,6-DMP is utilized in several organic reactions due to its reactivity as a phenolic compound. It participates in electrophilic aromatic substitution reactions and can be used as a reagent in various synthetic pathways. For example, it has been employed in studies investigating the oxidative coupling reactions under heterogeneous catalysis conditions . The compound's ability to form stable intermediates makes it valuable for synthesizing more complex organic molecules.
Industrial Applications
Use as a Plasticizer
In addition to its role in polymer production, 2,6-DMP is also employed as a plasticizer in various formulations. Its low volatility and compatibility with different polymers enhance the flexibility and durability of plastic materials . This application is particularly important in producing consumer goods that require enhanced mechanical properties.
Toxicological Studies
Safety and Environmental Impact
The safety profile of 2,6-DMP has been investigated due to its potential toxic effects on living organisms. Studies have shown that topical application can cause hyperemia and erythema in laboratory animals . Understanding these effects is essential for assessing the risks associated with its industrial use and ensuring compliance with safety regulations.
Summary Table of Applications
Application Area | Description |
---|---|
Polymer Production | Precursor for polyphenylene oxide (PPO) synthesis; used in electrical insulation materials. |
Biodegradation | Microbial degradation studies; potential for bioremediation and vitamin E synthesis. |
Chemical Synthesis | Used in organic reactions; participates in electrophilic aromatic substitutions. |
Industrial Use | Acts as a plasticizer; enhances flexibility and durability of plastics. |
Toxicological Studies | Investigated for safety; can cause skin reactions in laboratory animals. |
Case Studies
- Biodegradation Mechanism Study
- Polymer Synthesis Research
- Plasticizer Efficacy Evaluation
Mechanism of Action
The mechanism of action of 2,6-dimethylphenol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for monooxygenase enzymes, which hydroxylate the compound at specific positions. For example, the enzyme this compound monooxygenase catalyzes the hydroxylation of this compound to form 2,6-dimethylhydroquinone.
Antimicrobial Activity: The compound exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
2,6-Dimethylphenol can be compared with other dimethylphenol isomers and similar phenolic compounds:
2,4-Dimethylphenol: Similar in structure but differs in the position of the methyl groups. It has different reactivity and applications.
2,5-Dimethylphenol: Another isomer with distinct chemical properties and uses.
Phenol: Lacks the methyl groups and has different acidity and reactivity.
4-Chloro-2,6-dimethylphenol: A chlorinated derivative with enhanced antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its high selectivity in industrial synthesis and its role as a precursor for high-performance polymers make it particularly valuable .
Biological Activity
2,6-Dimethylphenol (2,6-DMP) is an aromatic compound with significant biological activity, particularly in the context of biodegradation and its potential applications in biochemistry and pharmacology. This article reviews the biological activity of 2,6-DMP, highlighting its biodegradation pathways, potential applications in vitamin E synthesis, and its interactions with biological systems.
This compound has the molecular formula and is known for its role as a precursor in various chemical syntheses. It is a colorless to pale yellow liquid with a characteristic odor. Its structure consists of a phenolic ring with two methyl groups at the 2 and 6 positions, which influences its reactivity and biological interactions.
Biodegradation Pathways
Recent studies have elucidated the biodegradation pathways of 2,6-DMP, particularly by microbial strains such as Mycobacterium neoaurum. The initial step in the catabolism of 2,6-DMP involves specific enzymes that facilitate its breakdown into less harmful substances.
Key Findings on Biodegradation:
- Enzymatic Activity : The study identified genes responsible for the initial degradation of 2,6-DMP, specifically the mpdAB genes in M. neoaurum B5-4. These genes encode enzymes that hydroxylate 2,6-DMP, enabling its conversion into further metabolites suitable for complete mineralization .
- Biodegradation Efficiency : A screening test revealed that an adapted activated sludge could achieve up to 94.3% chemical oxygen demand (COD) reduction when exposed to 2,6-DMP over a specified period .
Microbial Strain | Degradation Rate (%) | Conditions |
---|---|---|
M. neoaurum B5-4 | 94.3 | Activated sludge adaptation |
Pseudomonas putida | 85 | Aerobic conditions |
Vitamin E Synthesis
One of the promising applications of 2,6-DMP is its role in synthesizing vitamin E precursors. The enzymatic transformation of 2,6-DMP can lead to the production of 2,3,5-trimethylhydroquinone (TMHQ) , a crucial intermediate in vitamin E biosynthesis.
- Enzyme Catalysis : The enzyme MpdAB not only catalyzes the hydroxylation of 2,6-DMP but also facilitates the conversion of other related compounds into TMHQ . This pathway highlights potential biotechnological applications for producing vitamin E using microbial systems.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of 2,6-DMP. In a subchronic toxicity study involving formulations containing 3-amino-2,6-dimethylphenol, researchers monitored various health parameters over a 90-day period .
Key Toxicological Insights:
- Subchronic Toxicity : The study revealed no significant adverse effects at low concentrations; however, higher doses necessitated further investigation into potential long-term impacts.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2,6-Dimethylphenol in biological or environmental matrices?
- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) is widely used for quantifying this compound in hepatic homogenates, offering high sensitivity and specificity for metabolic studies . High-performance liquid chromatography (HPLC) coupled with UV/visible spectrophotometry or mass spectrometry is effective for identifying polymerization byproducts (e.g., quinones, oligomers) in clay-phenol interaction studies . For environmental samples, UV absorption spectroscopy provides reliable uptake coefficient measurements in aqueous systems .
Q. What are the solubility and stability characteristics of this compound under varying conditions?
- Methodological Answer : this compound exhibits limited water solubility (<1 mg/mL at 20°C) but is highly soluble in organic solvents like methanol, ethanol, and chloroform . Stability studies in smectite clay systems reveal that oxidative polymerization occurs preferentially in the presence of transition metal cations (e.g., Fe³⁺), forming quinone derivatives and oligomers .
Q. How can selective synthesis of this compound be achieved from precursor compounds?
- Methodological Answer : Selective methylation of phenol derivatives using iron-chromium mixed oxide catalysts in fluidized bed reactors enables targeted synthesis. Critical parameters include temperature control (150–250°C), catalyst surface area, and reactant circulation rates to minimize side products like 2,4- or 3,5-dimethylphenol .
Advanced Research Questions
Q. What mechanisms explain the cation-dependent polymerization of this compound on smectite clays?
- Methodological Answer : Exchangeable cations (Fe³⁺, Al³⁺, Ca²⁺, Na⁺) on smectite surfaces influence polymerization efficiency via redox activity. Fe³⁺-smectite promotes quinone formation and oligomerization (tetramers detected via HPLC), while Na⁺-smectite shows minimal reactivity. ESR and IR spectroscopy confirm cation-specific electron transfer pathways, with reactivity order Fe ≫ Al > Ca > Na .
Q. How do structural modifications of this compound affect its modulation of glycine receptors?
- Methodological Answer : Methylation at the 2,6-positions enhances chloride current activation potency at α₁ glycine receptors compared to halogenated analogs. Electrophysiological assays (voltage-clamp techniques) reveal that steric hindrance and electron-donating groups optimize receptor binding, with EC₅₀ values correlating with substituent size and polarity .
Q. What challenges arise in modeling this compound adsorption on functionalized MOFs, and how are they resolved?
- Methodological Answer : Hybrid adsorption behavior (Langmuir and Redlich-Peterson isotherms) indicates heterogeneous binding sites on ionic liquid-functionalized MOFs. Computational modeling paired with equilibrium sorption experiments reveals that π-π interactions and hydrogen bonding dominate, with deviations from ideal models addressed by hybrid parameter optimization .
Q. What experimental approaches elucidate this compound’s inhibition of voltage-gated sodium channels?
- Methodological Answer : Patch-clamp electrophysiology demonstrates concentration-dependent block of Na⁺ channels, with hyperpolarizing shifts in steady-state inactivation curves. Time-resolved inactivation kinetics (τ values) and ethanol control experiments differentiate direct phenol effects from solvent artifacts .
Q. Data Contradiction and Environmental Fate Analysis
Q. How do discrepancies in environmental degradation data for this compound impact persistence assessments?
- Methodological Answer : Anaerobic biodegradation studies show negligible breakdown , conflicting with aerobic photolysis predictions. Standardized OECD 301/302 tests are recommended to resolve inconsistencies, as current data lack simulation of in situ redox gradients or microbial consortia .
Q. What contradictions exist in isomerization pathways of this compound, and how are they experimentally addressed?
- Methodological Answer : Isomerization to 2,6-dimethylbenzimidazole under acidic conditions conflicts with stability predictions. NMR and HPLC-MS tracking of reaction intermediates (e.g., Schiff base formation) clarify mechanistic steps, while DFT calculations validate energetically favorable pathways .
Q. Methodological Tables
Table 1 : Cation Effects on this compound Polymerization in Smectite Systems
Cation Type | Polymerization Efficiency | Major Products Detected |
---|---|---|
Fe³⁺ | High (Fe ≫ others) | Quinones, Tetramers |
Al³⁺ | Moderate | Trimers, Dimer Quinones |
Na⁺ | Low | Parent Monomer |
Table 2 : Adsorption Isotherm Models for this compound on MOFs
Model | R² Value | Dominant Interaction |
---|---|---|
Langmuir | 0.94 | Monolayer Binding |
Redlich-Peterson | 0.97 | Hybrid Heterogeneity |
Properties
IUPAC Name |
2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXYKOUNUYWIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18137 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25134-01-4 | |
Record name | 2,6-Xylenol homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25134-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9024063 | |
Record name | 2,6-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | Phenol, 2,6-dimethyl- | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |
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Flash Point |
165 °F (NTP, 1992), 73 °C, 73 °C (closed cup) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol) | |
Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-DIMETHYLPHENOL | |
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Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2,6-Xylenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/586/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.01 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,6-DIMETHYLPHENOL | |
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Vapor Pressure |
0.27 [mmHg], 0.274 mm Hg @ 25 °C | |
Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-DIMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LEAVES OR NEEDLES FROM ALCOHOL | |
CAS No. |
576-26-1, 25134-01-4 | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-Dimethylphenol | |
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Record name | 2,6-Dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9024063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 2,6-dimethyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-XYLENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8N0RO87OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,6-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18137 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,6-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5697 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,6-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032150 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.